molecular formula C22H24F4N2O4 B4038620 2,2,3,3-tetrafluoro-N,N'-bis[2-(4-methoxyphenyl)ethyl]butanediamide

2,2,3,3-tetrafluoro-N,N'-bis[2-(4-methoxyphenyl)ethyl]butanediamide

Cat. No.: B4038620
M. Wt: 456.4 g/mol
InChI Key: IVAMJLKVBDUJPQ-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.

Scientific Research Applications

2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,2,3,3-tetrafluorobutanedioic acid with 4-methoxyphenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, using reagents like nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. The pathways involved in its mechanism of action depend on the specific application and target molecules .

Comparison with Similar Compounds

2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide can be compared with other similar compounds, such as:

  • 2,2,3,3-tetrafluoro-N,N’-bis(4-methoxyphenyl)succinamide
  • 2,2,3,3-tetrafluoro-N,N’-bis(2-fluorophenyl)succinamide
  • 2,2,3,3-tetrafluoro-N,N’-bis[(4-methoxyphenyl)methyl]butanediamide

These compounds share similar structural features but differ in their specific substituents and overall properties. The uniqueness of 2,2,3,3-tetrafluoro-N,N’-bis[2-(4-methoxyphenyl)ethyl]butanediamide lies in its specific combination of fluorine atoms and methoxyphenyl groups, which impart distinct chemical and physical properties .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-N,N'-bis[2-(4-methoxyphenyl)ethyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F4N2O4/c1-31-17-7-3-15(4-8-17)11-13-27-19(29)21(23,24)22(25,26)20(30)28-14-12-16-5-9-18(32-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAMJLKVBDUJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(C(C(=O)NCCC2=CC=C(C=C2)OC)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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